molecular formula C8H17NO2 B8457485 alpha,alpha-Diisopropylglycine

alpha,alpha-Diisopropylglycine

Cat. No.: B8457485
M. Wt: 159.23 g/mol
InChI Key: OUBVKSUTYWBLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Valine can be synthesized through several steps starting from pyruvic acid. The initial part of the pathway also leads to leucine. The intermediate α-ketoisovalerate undergoes reductive amination with glutamate . Industrial production methods often involve fermentation processes using bacteria or yeast that have been genetically modified to overproduce valine .

Chemical Reactions Analysis

Types of Reactions

Valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Valine exerts its effects primarily through its role in protein synthesis. It is incorporated into proteins during translation, where it interacts with ribosomes and transfer RNA (tRNA). Valine also plays a role in the regulation of blood sugar levels and the stimulation of muscle growth and repair . The molecular targets and pathways involved include the mTOR pathway, which is crucial for cell growth and metabolism .

Comparison with Similar Compounds

Valine is similar to other branched-chain amino acids (BCAAs) such as leucine and isoleucine. valine is unique in its specific role in muscle metabolism and its ability to be converted into glucose via gluconeogenesis . Similar compounds include:

Valine’s uniqueness lies in its specific metabolic pathways and its essential role in human nutrition .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-amino-3-methyl-2-propan-2-ylbutanoic acid

InChI

InChI=1S/C8H17NO2/c1-5(2)8(9,6(3)4)7(10)11/h5-6H,9H2,1-4H3,(H,10,11)

InChI Key

OUBVKSUTYWBLCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)(C(=O)O)N

Origin of Product

United States

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